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Compound of Interest

Compound Name: 3-Fluoro-5-formylbenzonitrile

Cat. No.: B581179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Fluoro-5-formylbenzonitrile (C₈H₄FNO), a valuable building block in medicinal

chemistry and materials science. This document details predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized

experimental protocols for their acquisition.

Core Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following spectroscopic

information is based on computational predictions from reputable chemical databases. These

predictions offer a robust estimation of the expected spectral characteristics of 3-Fluoro-5-
formylbenzonitrile and are invaluable for its identification and characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~10.0 Singlet -
Aldehyde Proton

(CHO)

~8.2 Singlet - Aromatic Proton

~8.0 Doublet of Doublets ~8, ~2 Aromatic Proton

~7.8 Doublet of Triplets ~8, ~2 Aromatic Proton

Predicted using advanced computational algorithms.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~190 Aldehyde Carbonyl (C=O)

~163 (d, J ≈ 250 Hz) Carbon-Fluorine (C-F)

~138 Aromatic Carbon

~132 Aromatic Carbon

~125 (d, J ≈ 10 Hz) Aromatic Carbon

~120 (d, J ≈ 25 Hz) Aromatic Carbon

~116 Nitrile Carbon (C≡N)

~115 Aromatic Carbon

Predicted using advanced computational algorithms. The carbon attached to fluorine exhibits a

characteristic doublet due to spin-spin coupling.

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2850, ~2750 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~2230 Strong Nitrile (C≡N) Stretch

~1700 Strong
Aldehyde Carbonyl (C=O)

Stretch

~1600, ~1470 Medium-Strong Aromatic C=C Bending

~1250 Strong C-F Stretch

~900-700 Strong
Aromatic C-H Out-of-plane

Bending

Predicted based on typical vibrational modes for the functional groups present.

Table 4: Mass Spectrometry (MS) Data
Parameter Value Source

Molecular Formula C₈H₄FNO PubChem[1]

Molecular Weight 149.12 g/mol PubChem[1]

Exact Mass 149.0277 Da PubChem[1]

Predicted m/z
149.0277 [M]⁺, 150.0310

[M+H]⁺
PubChem[1]

Experimental Protocols
The following sections outline generalized methodologies for acquiring the spectroscopic data

presented above. These protocols are intended as a guide and may require optimization based

on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-5-formylbenzonitrile in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in an

NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to the sample.

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Employ a relaxation delay appropriate for quaternary carbons and carbons attached to

electronegative atoms.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum in the desired mass range.

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer

can be used to determine the exact mass and confirm the elemental composition.

Workflow for Spectroscopic Analysis
The logical flow of acquiring and interpreting spectroscopic data is crucial for the unambiguous

identification and characterization of a chemical compound.
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Compound Synthesis & Purification

Data Interpretation & Structure Confirmation

Synthesis of
3-Fluoro-5-formylbenzonitrile

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Data Archiving & Reporting

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and spectroscopic

characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-5-formylbenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581179#3-fluoro-5-formylbenzonitrile-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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